Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-11(6-12,7-13)8-15-4/h13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCFDZHYNTEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate (CAS: 2231676-91-6) is a complex chemical compound belonging to the class of azetidine derivatives. It features a unique molecular structure characterized by a tert-butyl group and additional hydroxymethyl and methoxymethyl substituents at the 3-position of the azetidine ring. The molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the carboxylate functional group enhances its reactivity, making it a candidate for further investigation as a therapeutic agent.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as a modulator for various receptors, influencing signaling pathways in cells.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be elucidated.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant biological activity against certain bacterial strains. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics.
| Study | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 15 | |
| Study 2 | Escherichia coli | 12 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies, highlighting how modifications to the azetidine ring and substituents affect biological activity. For instance, replacing the methoxymethyl group with a different alkyl group could significantly alter its potency.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested for its antimicrobial efficacy against clinical isolates. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of bacteria.
Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, the compound was evaluated against human cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells at concentrations above 50 µM, suggesting potential as an anticancer agent.
Scientific Research Applications
Synthetic Chemistry
Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the formation of complex molecules with specific biological activities.
Case Study: Synthesis of Azetidine Derivatives
Research has shown that this compound can be utilized to synthesize azetidine derivatives, which are crucial in developing new therapeutic agents. For example, azetidine-based compounds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.
Drug Development
The compound plays a crucial role in the development of new drugs, particularly those targeting specific diseases through azetidine-based frameworks.
Case Study: Antiviral Agents
In recent studies, this compound has been investigated for its potential as an antiviral agent. Its derivatives have been synthesized and tested for efficacy against various viral strains, demonstrating significant antiviral activity.
Material Science
In material science, this compound is employed in formulating advanced materials that enhance stability and performance characteristics.
Application: Polymer Development
The compound is used to create polymers with improved mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices results in materials suitable for high-performance applications.
Agricultural Chemistry
This compound is also significant in agricultural chemistry, particularly in synthesizing agrochemicals.
Case Study: Pesticide Formulation
Studies have highlighted its use in developing effective pesticides and herbicides that improve crop yields while minimizing environmental impact. The compound’s ability to enhance the efficacy of active ingredients in agrochemical formulations has been documented, leading to more sustainable agricultural practices.
Biochemical Research
Researchers utilize this compound to explore its interactions with biological systems, aiding in understanding metabolic pathways and potential therapeutic targets.
Application: Metabolic Pathway Studies
Recent investigations into the biochemical pathways involving this compound have revealed insights into its role in cellular metabolism. This understanding could lead to identifying new therapeutic targets for metabolic disorders.
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Synthetic Chemistry | Intermediate for synthesizing pharmaceuticals | Synthesis of azetidine derivatives |
| Drug Development | Development of new drugs targeting specific diseases | Antiviral agent efficacy studies |
| Material Science | Formulation of advanced materials with enhanced properties | Polymer development for high-performance applications |
| Agricultural Chemistry | Synthesis of agrochemicals for improved crop yields | Pesticide formulation enhancing efficacy |
| Biochemical Research | Exploration of interactions with biological systems | Studies on metabolic pathways |
Comparison with Similar Compounds
Azetidine Derivatives with Single Substituents
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Substituents : 3-hydroxymethyl.
- Molecular Weight : 202.25 g/mol.
- Synthesis : Prepared via reduction or nucleophilic substitution.
- Applications : Used in PROTACs and antibody-drug conjugates due to its reactive hydroxyl group .
- Key Difference : Lacks the methoxymethyl group, reducing lipophilicity compared to the target compound.
- tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate (hypothetical, inferred from and ) Substituents: 3-methoxymethyl. Synthesis: Likely via alkylation of tert-butyl 3-iodomethylazetidine-1-carboxylate . Applications: Enhanced metabolic stability due to the ether group.
Azetidine Derivatives with Dual Substituents
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- Substituents : 3-hydroxy, 3-methoxymethyl.
- Molecular Weight : 217.26 g/mol.
- Synthesis : Derived from tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate using dimethylamine HCl .
- Applications : Intermediate in Raf inhibitor synthesis.
- Key Difference : Hydroxy group increases polarity but reduces stability compared to the target’s hydroxymethyl .
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4)
Azetidine Derivatives with Functionalized Substituents
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Substituents: 3-amino, 3-hydroxymethyl. Molecular Weight: 202.25 g/mol. Synthesis: Reductive amination or Michael addition. Applications: Bioconjugation and peptide coupling. Key Difference: Amino group introduces basicity, altering reactivity .
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 183062-96-6)
Data Table: Key Comparative Metrics
Research Findings
- Synthetic Challenges : Dual substitution at the 3-position requires controlled conditions to avoid steric clashes. LiHMDS-mediated alkylation (as in ) is a viable strategy .
- Property Optimization: The target compound’s balance of hydroxymethyl (polar) and methoxymethyl (nonpolar) groups improves solubility and membrane permeability, critical for oral drugs .
- Stability : The Boc group is acid-labile, but the methoxymethyl ether enhances stability under basic conditions compared to hydroxy analogs .
Preparation Methods
Deprotonation and Electrophilic Quenching
The synthesis of structurally analogous compounds, such as tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate, employs deprotonation with strong bases like n-butyllithium (n-BuLi) and diisopropylamine (DIPA) at cryogenic temperatures (-78°C). This generates a reactive enolate at the 3-position of the azetidine ring, which is subsequently quenched with electrophiles. For the target compound, a dual electrophilic strategy could be employed:
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Hydroxymethylation : Introducing the hydroxymethyl group via reaction with formaldehyde or a masked hydroxymethyl electrophile (e.g., 1H-benzotriazol-1-yl-methanol).
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Methoxymethylation : Sequential treatment with methoxymethyl chloride or similar reagents under controlled conditions.
Example Protocol
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Deprotonation : A solution of tert-butyl 3-oxoazetidine-1-carboxylate in tetrahydrofuran (THF) is treated with n-BuLi/DIPA at -78°C.
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Electrophilic Addition : The enolate is quenched with paraformaldehyde to install the hydroxymethyl group, followed by methoxymethyl chloride to introduce the methoxymethyl substituent.
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Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.
Challenges :
-
Competing side reactions due to the steric hindrance of the azetidine ring.
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Selective installation of two distinct substituents at the same carbon requires precise stoichiometric control.
Geminal Functionalization via Conjugate Addition
Geminal di-substitution at the 3-position of azetidine can be achieved through conjugate addition to α,β-unsaturated carbonyl intermediates.
Michael Addition Strategy
A ketone precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate, undergoes Michael addition with nucleophiles to install substituents. For hydroxymethyl and methoxymethyl groups, a two-step protocol is proposed:
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Hydroxymethylation : Addition of trimethylaluminum (TMA) and formaldehyde generates a hydroxymethyl intermediate.
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Methoxymethylation : Treatment with methyl triflate and a base (e.g., potassium carbonate) converts the hydroxyl group to methoxymethyl.
Reaction Conditions
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Solvent: Dichloromethane (DCM) or THF.
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Temperature: Room temperature for methoxymethylation; low temperatures (-20°C) for hydroxymethylation.
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Yield: Estimated 40–60% based on analogous reactions.
Mechanistic Insights
-
The tert-butyl carboxylate group stabilizes the azetidine ring during nucleophilic attacks.
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Steric effects from the Boc group may slow reaction kinetics, necessitating extended reaction times.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis offers an alternative route to construct the azetidine ring with pre-installed substituents.
Olefin Metathesis
A diene precursor containing hydroxymethyl and methoxymethyl groups undergoes RCM using Grubbs catalysts:
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Substrate Preparation : Synthesis of a diene with tert-butyl carboxylate and substituted side chains.
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Catalysis : Grubbs 2nd-generation catalyst (5 mol%) in refluxing DCM.
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Post-Functionalization : Hydrogenation to saturate the ring if necessary.
Advantages :
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Direct control over substituent placement during substrate design.
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High functional group tolerance of modern metathesis catalysts.
Limitations :
-
Requires advanced precursor synthesis, increasing overall step count.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation | Deprotonation, dual electrophilic quenching | 50–65 | Moderate | High |
| Conjugate Addition | Michael addition, methylation | 40–60 | High | Moderate |
| RCM | Diene synthesis, metathesis | 30–45 | Very High | Low |
Table 1 : Comparison of synthetic methodologies for this compound. Yields are extrapolated from analogous reactions.
Optimization Strategies and Challenges
Protecting Group Management
The tert-butyl carboxylate group is stable under basic and nucleophilic conditions but may require acidic deprotection in downstream steps. Selective protection of the hydroxymethyl group (e.g., as a silyl ether) during methoxymethylation can improve yields.
Solvent and Temperature Effects
Catalytic Enhancements
Palladium-catalyzed cross-coupling reactions could introduce substituents post-ring formation, though this remains speculative without direct literature evidence.
Q & A
Basic: What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate?
Answer:
The compound is synthesized via multi-step strategies involving:
- Aza-Michael Addition : Reaction of methyl 2-(azetidin-3-ylidene)acetates with nucleophiles (e.g., benzotriazole or pyrazole derivatives) using DBU as a base in dichloromethane (DCM), followed by purification via flash chromatography .
- Suzuki-Miyaura Coupling : Boronic acids (e.g., 4-methoxyphenylboronic acid) react with azetidine intermediates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and K₃PO₄ in dry dioxane, yielding substituted derivatives .
- Carboboration : Nickel-catalyzed coupling of glycals with iodomethylazetidine intermediates to form stereoselective C-glycosides .
Key Reagents & Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield |
|---|---|---|---|---|
| Aza-Michael Addition | DBU, methyl 2-(azetidin-3-ylidene)acetate | DCM | 16 hours, RT | 68–69% |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Dioxane | Reflux, 12 hours | 68% |
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxymethyl/methoxymethyl groups) and azetidine ring integrity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+Na]+ peaks for derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1737 cm⁻¹ for ester groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
